molecular formula C9H9ClO B025800 2-Chloro-2,3-dihydro-1h-inden-1-ol CAS No. 19598-01-7

2-Chloro-2,3-dihydro-1h-inden-1-ol

Cat. No. B025800
CAS RN: 19598-01-7
M. Wt: 168.62 g/mol
InChI Key: SKUCQUAQEKVSAQ-UHFFFAOYSA-N
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Description

“2-Chloro-2,3-dihydro-1h-inden-1-ol” is a chemical compound. It is a derivative of indane, which is an organic compound with the formula C6H4(CH2)3 . The compound is a colorless liquid hydrocarbon and is usually produced by hydrogenation of indene .


Synthesis Analysis

The synthesis of derivatives of 2,3-dihydro-1H-inden-1-one, which is similar to the compound , has been reported . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique was found to be satisfactory in terms of time and synthetic performance .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-inden-1-one, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 2,3-dihydro-1H-inden-1-ol is 134.1751 .


Chemical Reactions Analysis

The reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst, yields indanedione ethyl ester, which can react with the sodium ions yielding a salt . This can be reversed by adding an aqueous solution of hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-inden-1-ol include a molecular weight of 134.1751 . For the related compound 1H-Inden-1-one, 2,3-dihydro-, the molecular weight is 132.1592 .

Future Directions

Future research could focus on the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, as well as their antibacterial and antifungal properties . The ultrasound technique used in the synthesis of these derivatives could be further optimized for better synthetic performance .

properties

IUPAC Name

2-chloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUCQUAQEKVSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941372
Record name 2-Chloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2,3-dihydro-1h-inden-1-ol

CAS RN

19598-01-7
Record name NSC131032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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